(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H16Cl2N4. It is an amine derivative that features a piperidine ring substituted with a chloropyridazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridazine Moiety: The chloropyridazine group is introduced via nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the piperidine ring with the chloropyridazine moiety under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanamine hydrochloride
- (1-(6-Chloropyridazin-3-yl)piperidin-2-yl)methanamine hydrochloride
Uniqueness
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H16Cl2N4 |
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Molecular Weight |
263.16 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-3-4-10(14-13-9)15-5-1-2-8(6-12)7-15;/h3-4,8H,1-2,5-7,12H2;1H |
InChI Key |
MXVJEROOGWJYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)CN.Cl |
Origin of Product |
United States |
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